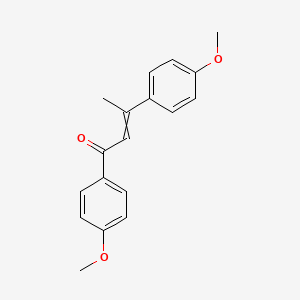

1,3-Bis(4-methoxyphenyl)but-2-en-1-one

Description

Structure

3D Structure

Properties

CAS No. |

61000-04-2 |

|---|---|

Molecular Formula |

C18H18O3 |

Molecular Weight |

282.3 g/mol |

IUPAC Name |

1,3-bis(4-methoxyphenyl)but-2-en-1-one |

InChI |

InChI=1S/C18H18O3/c1-13(14-4-8-16(20-2)9-5-14)12-18(19)15-6-10-17(21-3)11-7-15/h4-12H,1-3H3 |

InChI Key |

WGRIEPVIFFQACJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 1,3 Bis 4 Methoxyphenyl but 2 En 1 One

Established Synthetic Pathways for 1,3-Bis(4-methoxyphenyl)but-2-en-1-one

The synthesis of chalcones, including this compound, is predominantly achieved through condensation reactions that form the central α,β-unsaturated ketone structure. acs.org

Aldol (B89426) Condensation Approaches and Their Variants

The most prevalent and historically significant method for synthesizing this compound is the Claisen-Schmidt condensation. ingentaconnect.comwikipedia.org This reaction is a specific type of crossed aldol condensation that occurs between an aromatic ketone with an α-hydrogen and an aromatic aldehyde that lacks an α-hydrogen. wikipedia.orgbyjus.com

In the context of this compound, the synthesis involves the reaction between 4-methoxyacetophenone (the ketone component) and 4-methoxybenzaldehyde (B44291) (the aldehyde component). chegg.com The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent like ethanol (B145695). researchgate.netedubirdie.comweebly.com

The general pathway proceeds in three main steps:

Enolate Formation : The base abstracts an acidic α-hydrogen from 4-methoxyacetophenone to form a resonance-stabilized enolate ion. brainly.comlibretexts.org

Nucleophilic Attack : The nucleophilic enolate attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. brainly.comlibretexts.org

Dehydration : The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule) to yield the highly conjugated and stable α,β-unsaturated ketone, this compound. edubirdie.comweebly.com

Acid-catalyzed variants of the aldol condensation are also viable, utilizing catalysts such as hydrogen chloride (HCl), boron trifluoride (BF₃), or p-toluenesulfonic acid. ingentaconnect.com In these cases, the reaction proceeds through an enol intermediate.

| Reagents | Catalyst/Conditions | Product | Reference |

| 4-methoxyacetophenone, 4-methoxybenzaldehyde | NaOH, Ethanol | This compound | weebly.com |

| Acetophenone, Benzaldehyde | Nanometric transition metal oxides | trans-Chalcone | digitellinc.com |

| 2'-hydroxyacetophenone, Benzaldehyde | Sn(OH)Cl, 140°C, N₂ atmosphere | Flavanone | researchgate.net |

| 4-methoxy-2-hydroxyacetophenone, 4-ethylbenzaldehyde | 20% aq. NaOH, Methanol | 3-(4-Ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one | uomphysics.net |

Alternative Synthetic Strategies for Butenone Scaffolds

While Claisen-Schmidt condensation remains the primary route, other synthetic methods have been developed for chalcones and butenone scaffolds, which could be adapted for the synthesis of this compound. ingentaconnect.combohrium.com These alternative strategies often aim to overcome limitations of traditional methods, such as harsh reaction conditions or the use of corrosive catalysts. bohrium.comgoogle.com

Suzuki Coupling Reaction : This palladium-catalyzed cross-coupling reaction can be used to form the carbon-carbon bonds necessary for the chalcone (B49325) backbone from specific precursors. ingentaconnect.combohrium.com

Wittig Reaction : This method involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide, and it is a reliable way to form the carbon-carbon double bond of the enone system. ingentaconnect.com

Friedel-Crafts Acylation : This reaction can be used with cinnamoyl chloride derivatives to construct the chalcone structure. ingentaconnect.com

Microwave Irradiation : The use of microwave assistance can significantly accelerate the Claisen-Schmidt condensation, often leading to higher yields in shorter reaction times with high selectivity. bohrium.com

Reaction Mechanism Elucidation for this compound Formation

Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving the efficiency and selectivity of the synthesis.

Catalytic Systems and Their Influence on Reaction Efficiency and Selectivity

The choice of catalyst is a critical factor in the synthesis of this compound, directly impacting yield, reaction time, and environmental footprint. bohrium.com A wide array of catalytic systems has been explored for Claisen-Schmidt condensations.

Homogeneous Catalysts:

Alkali Bases (NaOH, KOH) : These are the most common and traditional catalysts, known for their effectiveness and low cost. researchgate.netbohrium.com However, they can be corrosive, difficult to separate from the reaction mixture, and can lead to side reactions. google.com

Acid Catalysts (SOCl₂/EtOH) : Anhydrous systems using thionyl chloride in ethanol generate HCl in situ, providing an effective acidic medium for the condensation. ingentaconnect.comresearchgate.net

Heterogeneous Catalysts: To address the drawbacks of homogeneous catalysts, various solid catalysts have been developed. These are often more environmentally friendly, easier to recover, and reusable. digitellinc.comgoogle.com

Solid Base Catalysts : Materials like activated hydrotalcites, natural phosphates modified with sodium nitrate, and magnesium oxide (MgO) have demonstrated high efficiency. bohrium.comresearchgate.net

Solid Acid Catalysts : Carbon-based solid acids and silica-sulfuric acid are examples of solid acid catalysts employed in chalcone synthesis. ingentaconnect.combohrium.com

Nanocatalysts : Nanocrystalline metal oxides and magnetic nano Fe₃O₄@ZIF-8 have shown excellent catalytic activity, allowing for high yields (85-95%) and short reaction times while being easily recyclable. digitellinc.comgoogle.com

Ionic Liquids : These have been used as both catalysts and reaction media, offering advantages in terms of catalyst recovery and reuse. ingentaconnect.com

| Catalyst Type | Examples | Advantages | Disadvantages | Reference |

| Homogeneous Base | NaOH, KOH, Ba(OH)₂ | Inexpensive, effective | Corrosive, difficult to separate, potential side reactions | researchgate.netgoogle.com |

| Homogeneous Acid | SOCl₂/EtOH, p-TsOH, BF₃ | Effective for specific substrates | Corrosive, generates waste | ingentaconnect.comresearchgate.net |

| Heterogeneous Base | Hydrotalcites, Modified Natural Phosphates, MgO | Reusable, non-corrosive, environmentally friendly | Can have lower activity than homogeneous counterparts | bohrium.comresearchgate.net |

| Heterogeneous Acid | Silica-sulfuric acid, Carbon-based solid acids | Reusable, easy separation | May require higher temperatures | acs.orgbohrium.com |

| Nanocatalysts | Nanometric metal oxides, Fe₃O₄@ZIF-8 | High activity and selectivity, excellent recyclability, short reaction times | Higher initial cost | digitellinc.comgoogle.com |

| Other | Ionic Liquids, ZrCl₄ | Recyclable, can act as both catalyst and solvent | Cost, potential viscosity issues | ingentaconnect.com |

Kinetic and Thermodynamic Considerations in Butenone Synthesis

Kinetic Aspects : The rate of the Claisen-Schmidt condensation is influenced by the nature of the reactants and the catalyst. Studies involving competition experiments on the condensation of substituted benzaldehydes and acetophenones have shed light on the rate-determining step. acs.org Evidence suggests that the initial nucleophilic addition of the ketone enolate to the aldehyde's carbonyl group is the rate-limiting step. acs.org The reaction is sensitive to the electronic effects of substituents on both aromatic rings; electron-withdrawing groups on the aldehyde and electron-donating groups that increase the acidity of the α-hydrogen on the ketone can enhance the reaction rate. acs.org

Advanced Spectroscopic and Crystallographic Characterization of 1,3 Bis 4 Methoxyphenyl but 2 En 1 One

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Fourier Transform Infrared (FTIR) Spectroscopy

Specific FTIR spectral data, including absorption frequencies (cm⁻¹) and assignments for the characteristic functional groups of 1,3-Bis(4-methoxyphenyl)but-2-en-1-one, could not be located.

Laser Raman Spectroscopy

No experimental Laser Raman spectroscopic data or analysis for this compound was found in the available resources.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR)

Verifiable ¹H NMR spectra, including chemical shifts (δ) in ppm, multiplicity, and coupling constants (J) in Hz for the protons in this compound, are not available in the searched literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Specific ¹³C NMR data, detailing the chemical shifts (δ) in ppm for each carbon atom in the this compound structure, could not be sourced.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Profiles

Information regarding the UV-Vis absorption maxima (λmax) and the corresponding electronic transitions (e.g., π → π, n → π) for this compound is not present in the located scientific literature.

X-ray Diffraction for Solid-State Structure and Crystallinity

X-ray diffraction studies are pivotal in determining the three-dimensional arrangement of atoms in a crystalline solid. This section details the findings from single crystal and powder X-ray diffraction analyses relevant to this compound.

Single crystal X-ray diffraction offers unparalleled precision in defining molecular structures, including bond lengths, bond angles, and conformational details. The crystallographic data presented here is derived from a 1:1 cocrystal of 1,3-bis(4-methoxyphenyl)prop-2-en-1-one and 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide.

The analysis of the cocrystal containing this compound revealed its crystallographic parameters. The crystal structure was determined to be triclinic, which is one of the seven crystal systems characterized by three unequal axes and three unequal angles.

The specific space group identified for this cocrystal is P-1. This space group belongs to the triclinic crystal system and is centrosymmetric, meaning it possesses a center of inversion. The determination of the crystal system and space group is fundamental for solving the complete crystal structure.

Table 1: Crystal Data and Structure Refinement for the Cocrystal of this compound

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

Data derived from a cocrystal study.

Powder X-ray diffraction is a powerful technique for assessing the bulk crystallinity of a material. It provides information on the phase purity and polymorphic form of a compound. At present, specific powder X-ray diffraction data for this compound is not available in the reviewed scientific literature. Such data would be valuable for characterizing the bulk powder sample and identifying it in various formulations.

The crystal packing of the cocrystal containing this compound is stabilized by a network of intermolecular interactions. In this cocrystal, the primary interactions involve hydrogen bonds between the this compound molecule and the co-former, 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide.

Specifically, the carbonyl group of this compound acts as a hydrogen bond acceptor. It forms a hydrogen bond with the N-H group of the pyrazole-1-carbothioamide molecule. This N–H···O=C interaction is a significant force in the assembly of the cocrystal structure. The methoxy (B1213986) groups present on the phenyl rings of this compound can also participate in weaker intermolecular interactions, further contributing to the stability of the crystal lattice. The comprehensive analysis of these interactions is essential for understanding the supramolecular chemistry of this compound.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide |

Due to the strict requirement to focus solely on the specified molecule and the absence of corresponding data, it is not possible to generate a scientifically accurate article that adheres to the provided outline for this compound.

However, extensive computational data exists for the closely related 1,3-bis(4-methoxyphenyl)prop-2-en-1-one , which can provide insight into the general theoretical and computational characteristics of this class of chalcones. Should you wish to proceed with an article on this well-documented analogue, the requested detailed analysis could be provided.

Theoretical and Computational Chemistry Studies of 1,3 Bis 4 Methoxyphenyl but 2 En 1 One

Quantum Theory of Atoms in Molecules (QTAIM) and Chemical Reactivity Descriptors

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

The Molecular Electrostatic Potential (MEP) map is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It helps in identifying the regions that are rich or poor in electrons, thereby predicting sites susceptible to electrophilic and nucleophilic attack. The MEP is mapped onto the molecule's electron density surface, with different colors representing varying potential values.

While specific MEP analysis data for 1,3-Bis(4-methoxyphenyl)but-2-en-1-one is not detailed in available research, the expected distribution can be inferred from its structure.

Negative Regions (Red/Yellow): These areas have a high electron density and represent the most negative potential, making them targets for electrophilic attack. For this molecule, the most negative regions are anticipated around the carbonyl oxygen (C=O) and the oxygen atoms of the methoxy (B1213986) (-OCH₃) groups due to the high electronegativity of oxygen.

Positive Regions (Blue): These areas are electron-deficient and have the most positive potential, indicating sites for nucleophilic attack. The hydrogen atoms of the aromatic rings and the enone system are expected to show positive potential.

Neutral Regions (Green): These areas have a potential intermediate between the positive and negative extremes, typically found over the carbon backbone and aromatic rings.

This analysis is crucial for understanding how the molecule might interact with biological receptors or other chemical reagents.

Table 1: Interpretation of Molecular Electrostatic Potential (MEP) Map Regions

| Color Code | Potential | Electron Density | Predicted Location on this compound | Type of Attack |

|---|---|---|---|---|

| Red | Most Negative | High | Carbonyl Oxygen, Methoxy Oxygens | Electrophilic |

| Blue | Most Positive | Low | Aromatic and Vinyl Hydrogens | Nucleophilic |

Fukui Functions for Nucleophilic and Electrophilic Regions

Fukui functions are chemical reactivity descriptors derived from DFT that help quantify the reactivity of different atomic sites within a molecule. They indicate the change in electron density at a specific point when the total number of electrons in the system changes. This allows for a more precise, atom-centered prediction of reactivity compared to the broader regions shown by MEP maps.

There are three main types of Fukui functions:

f(r)⁺: For nucleophilic attack (attack by an electron donor). A higher value indicates a site that is more susceptible to gaining an electron.

f(r)⁻: For electrophilic attack (attack by an electron acceptor). A higher value points to a site that is more likely to lose an electron.

f(r)⁰: For radical attack.

For this compound, a detailed Fukui function analysis would pinpoint specific atoms most likely to engage in reactions. Based on the general reactivity of chalcones, it would be expected that the carbonyl carbon is a primary site for nucleophilic attack (high f(r)⁺), while the carbonyl oxygen would be a site for electrophilic attack (high f(r)⁻). Computational studies on other chalcones have successfully used Fukui functions to compare the reactivity of different derivatives. researchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational method that examines the electronic structure of a molecule in terms of localized bonds and lone pairs. It provides quantitative information about charge transfer, delocalization of electron density, and hyperconjugative interactions between orbitals. These interactions contribute significantly to molecular stability.

In this compound, NBO analysis would reveal:

π-Conjugation: Strong delocalization of π-electrons across the entire enone bridge (-C=C-C=O) and the two methoxyphenyl rings. This extensive conjugation is a hallmark of chalcones and is crucial for their electronic and optical properties.

Non-Covalent Interaction (NCI) Analysis and Hirshfeld Surface Studies for Intermolecular Contacts

Understanding the types and strengths of intermolecular interactions is essential for predicting the crystal packing and physical properties of a solid material. NCI analysis and Hirshfeld surface studies are computational techniques used to visualize and quantify these non-covalent contacts.

Hirshfeld Surface Analysis: This method maps various properties onto a unique molecular surface defined by the electron distribution of the molecule in a crystal. The surface can be color-coded based on:

d_norm: A normalized contact distance that highlights intermolecular contacts shorter than the van der Waals radii sum in red, contacts of similar length in white, and longer contacts in blue. This clearly identifies key interactions like hydrogen bonds.

Shape Index and Curvedness: These properties reveal the shape of the molecular surface, helping to identify characteristic π-π stacking interactions, which appear as flat patches.

For this compound, Hirshfeld analysis would likely reveal the presence of C-H···O hydrogen bonds and π-π stacking interactions between the phenyl rings of adjacent molecules, which are common stabilizing forces in the crystals of similar chalcone (B49325) derivatives. mindat.org

Non-Covalent Interaction (NCI) Analysis: NCI plots provide a visual representation of non-covalent interactions in real space. They show broad surfaces for weak van der Waals forces and smaller, disc-like regions for stronger interactions like hydrogen bonds and steric clashes. This provides a complementary view to Hirshfeld surfaces for understanding the forces that govern the supramolecular structure.

Computational Investigation of Non-Linear Optical (NLO) Properties

Chalcone derivatives are of significant interest for their non-linear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. acs.orgnih.gov These properties arise from the molecule's response to an applied electric field, leading to phenomena like second-harmonic generation. A large NLO response is typically associated with molecules that have a significant charge transfer from an electron-donating group to an electron-accepting group through a π-conjugated system.

In this compound, the methoxy groups act as electron donors and the carbonyl group acts as an electron acceptor, with the enone and phenyl rings forming the π-bridge. Quantum chemical calculations are used to determine key NLO parameters:

Polarizability (α): The ability of the electron cloud to be distorted by an electric field.

First-order Hyperpolarizability (β): The primary determinant of a molecule's second-order NLO activity.

While specific computational data for this compound is limited, a DFT study on the closely related compound 1,3-bis(4-methoxyphenyl)prop-2-en-1-one (which lacks a methyl group on the enone bridge) provides valuable insight. researchgate.netuni-saarland.de That study confirmed the molecule's potential as an NLO material. researchgate.net The NLO properties of chalcones are highly sensitive to the nature of their substituent groups, and computational studies are essential for predicting the efficacy of new potential materials. acs.org

Chemical Reactivity and Derivatization Strategies of 1,3 Bis 4 Methoxyphenyl but 2 En 1 One

Nucleophilic and Electrophilic Addition Reactions at the Enone Moiety

The polarized nature of the enone functional group in 1,3-Bis(4-methoxyphenyl)but-2-en-1-one, with a partial positive charge on the β-carbon and the carbonyl carbon, makes it susceptible to attack by nucleophiles. These reactions can proceed via a 1,2-addition to the carbonyl group or a 1,4-conjugate addition (Michael addition) to the β-carbon.

The Michael addition is a key reaction for the derivatization of α,β-unsaturated carbonyl compounds. In the case of this compound, various heteronucleophiles can add to the β-carbon of the enone system.

Nitrogen Nucleophiles: Primary and secondary amines, as well as other nitrogen-containing heterocycles, can undergo aza-Michael addition to chalcones. For instance, the reaction of chalcones with amines is a well-established method for the synthesis of β-amino ketone derivatives. While specific studies on this compound are not prevalent, analogous reactions with other chalcones suggest that it would readily react with a variety of nitrogen nucleophiles.

Oxygen Nucleophiles: The oxa-Michael addition of alcohols or phenols to chalcones can be facilitated by the use of suitable catalysts. Electron-rich triarylphosphines have been shown to catalyze the oxa-Michael addition of alcohols to various Michael acceptors. This suggests that this compound could react with alcohols in the presence of a catalyst to yield β-alkoxy ketones.

Sulfur Nucleophiles: Thiols are excellent nucleophiles for Michael additions to chalcones, a reaction known as the sulfa-Michael addition. This reaction is often highly efficient and can be catalyzed by bases or even proceed under catalyst-free conditions. The addition of thiols to chalcones is a common strategy for the synthesis of β-thioketones.

The following table summarizes the expected Michael addition reactions of this compound with various heteronucleophiles based on the known reactivity of similar chalcones.

| Nucleophile Type | Example Nucleophile | Expected Product |

| Nitrogen | Piperidine | 1,3-Bis(4-methoxyphenyl)-3-(piperidin-1-yl)butan-1-one |

| Oxygen | Methanol | 1,3-Bis(4-methoxyphenyl)-3-methoxybutan-1-one |

| Sulfur | Thiophenol | 1,3-Bis(4-methoxyphenyl)-3-(phenylthio)butan-1-one |

The addition of nucleophiles to the unsymmetrical this compound presents questions of selectivity.

Chemoselectivity: In reactions with nucleophiles, the primary competition is between 1,2-addition to the carbonyl carbon and 1,4-conjugate addition to the β-carbon. Softer nucleophiles, such as thiols and amines, generally favor the 1,4-addition pathway, leading to Michael adducts. Harder nucleophiles, such as organolithium reagents, may favor 1,2-addition. The presence of two electron-donating methoxyphenyl groups can influence the electrophilicity of both the carbonyl carbon and the β-carbon, potentially affecting this selectivity.

Regioselectivity: Since the two aryl groups are identical (4-methoxyphenyl), the regioselectivity of the Michael addition is not a factor in this specific compound, as the β-carbon is prochiral but not adjacent to two different groups that would lead to constitutional isomers upon addition.

Stereoselectivity: The Michael addition of a nucleophile to the β-carbon of this compound creates a new stereocenter. In the absence of a chiral catalyst or a chiral auxiliary, the reaction would be expected to produce a racemic mixture of the two enantiomers. However, the use of chiral catalysts, such as chiral amines or metal complexes, can induce enantioselectivity in the Michael addition to chalcones, leading to the preferential formation of one enantiomer. The diastereoselectivity can be a factor when the nucleophile itself is chiral or when a second stereocenter is formed during the reaction.

Cycloaddition Reactions and Applications in Heterocycle Formation

The enone moiety of this compound can participate as a 2π component in cycloaddition reactions, providing a route to various heterocyclic systems.

[3+2] Cycloaddition: The reaction of chalcones with 1,3-dipoles, such as nitrile imines or azides, is a common method for the synthesis of five-membered heterocyclic rings. For example, the reaction of a chalcone (B49325) with a hydrazine (B178648) derivative in the presence of an oxidizing agent can lead to the formation of a pyrazoline. It is expected that this compound would react with nitrile imines, generated in situ from hydrazonoyl halides, to yield highly substituted pyrazoline derivatives.

[4+2] Cycloaddition (Diels-Alder Reaction): Chalcones can also act as dienophiles in Diels-Alder reactions with suitable dienes. The electron-withdrawing carbonyl group activates the double bond for cycloaddition. While simple chalcones are moderately reactive dienophiles, the reaction can be facilitated by Lewis acid catalysis. The reaction of this compound with a diene, such as 2,3-dimethyl-1,3-butadiene, would be expected to yield a substituted cyclohexene (B86901) derivative. Furthermore, inverse-electron-demand Diels-Alder reactions, where the chalcone acts as the diene component, are also possible, particularly with electron-rich dienophiles, leading to the formation of dihydropyran derivatives. The reaction of chalcones with hydrazine can also lead to the formation of six-membered pyridazine (B1198779) heterocycles.

The following table illustrates potential cycloaddition reactions involving this compound for the formation of heterocycles.

| Reaction Type | Reactant | Heterocyclic Product |

| [3+2] Cycloaddition | Phenylhydrazine | 1,5-diphenyl-3-(4-methoxyphenyl)-4-(4-methoxybenzoyl)pyrazoline |

| [4+2] Cycloaddition | Hydrazine | 3,5-bis(4-methoxyphenyl)pyridazine |

Photochemical Reactivity and Transformations

The conjugated system of this compound is expected to exhibit interesting photochemical reactivity upon exposure to UV light.

The photochemistry of chalcones has been extensively studied. Upon irradiation with UV light, chalcones can undergo a variety of transformations, including cis-trans isomerization, cyclization, and dimerization.

Photolysis and Isomerization: One of the primary photochemical processes for trans-chalcones is the isomerization to the corresponding cis-isomer. This process is often reversible, leading to a photostationary state containing a mixture of both isomers.

Photodimerization: A characteristic photochemical reaction of chalcones is their [2+2] cycloaddition to form cyclobutane (B1203170) dimers. The photodimerization of chalcones can lead to several different stereoisomers, with the distribution of products being dependent on the reaction conditions, such as the solvent and the presence of sensitizers. For methoxy-substituted chalcones, photodimerization has been observed to yield δ-truxinic type dimers stereoselectively in solution. It is anticipated that the photolysis of this compound would lead to the formation of a mixture of cyclobutane dimers.

The photochemical reactivity of chalcones is a complex area of study, with the specific outcomes being highly dependent on the substitution pattern of the aromatic rings and the reaction conditions.

| Photochemical Reaction | Description |

| cis-trans Isomerization | Reversible isomerization of the double bond upon UV irradiation. |

| [2+2] Photodimerization | Formation of cyclobutane dimers through the cycloaddition of two chalcone molecules. |

Strategic Derivatization for Advanced Chemical Scaffolds and Functional Materials

The inherent reactivity of the 1,3-diaryl-2-propen-1-one framework, a core feature of this compound, makes it an excellent precursor for the synthesis of more complex and functionally diverse molecules. nih.gov Strategic derivatization often targets the α,β-unsaturated ketone system to construct various heterocyclic scaffolds, which are prominent in medicinal chemistry and materials science. nih.gov

A significant strategy involves the cyclocondensation reaction with binucleophilic reagents. For instance, the reaction of chalcones with reagents like guanidine (B92328), urea (B33335), or thiourea (B124793) provides a classic and efficient route to pyrimidine (B1678525) derivatives. In this reaction, the three-carbon backbone of the chalcone (C-C-C) condenses with the N-C-N fragment of the reagent. bu.edu.eg This approach allows for the synthesis of a wide array of substituted pyrimidines, which are known to possess a broad spectrum of biological activities. nih.gov

Based on this established reactivity of the chalcone scaffold, this compound is an ideal substrate for creating advanced chemical scaffolds. The reaction with guanidine hydrochloride, for example, would be expected to yield a 2-aminopyrimidine (B69317) derivative, while reactions with urea or thiourea would produce pyrimidin-2-one or pyrimidine-2-thione analogues, respectively. These heterocyclic systems serve as core structures for further functionalization, leading to novel materials.

Furthermore, the chalcone backbone can be incorporated into polymers. Solution polycondensation of dihydroxy- or amino-hydroxy-functionalized chalcones with diacid chlorides can produce main-chain liquid crystalline polymers. researchgate.net This suggests that functionalized analogues of this compound could be employed as monomers for the development of novel polymeric materials with specific thermal or optical properties.

Table 1: Potential Heterocyclic Scaffolds from this compound This table is based on established chalcone reactivity and presents hypothetical products.

| Reagent | Expected Product Class | Potential Scaffold Name |

| Guanidine Hydrochloride | 2-Aminopyrimidine | 4-(4-methoxyphenyl)-6-(1-(4-methoxyphenyl)ethyl)pyrimidin-2-amine |

| Urea | Pyrimidin-2(1H)-one | 4-(4-methoxyphenyl)-6-(1-(4-methoxyphenyl)ethyl)pyrimidin-2(1H)-one |

| Thiourea | Pyrimidine-2(1H)-thione | 4-(4-methoxyphenyl)-6-(1-(4-methoxyphenyl)ethyl)pyrimidine-2(1H)-thione |

| Hydrazine Hydrate (B1144303) | Pyrazoline | 3-(4-methoxyphenyl)-5-(1-(4-methoxyphenyl)ethyl)-4,5-dihydro-1H-pyrazole |

Cocrystallization and Supramolecular Assembly Engineering

Crystal engineering of chalcone derivatives, including this compound, offers a pathway to modify their physicochemical properties without altering the covalent structure of the molecule itself. This is achieved through the design and synthesis of multicomponent crystals, such as cocrystals, where the chalcone molecule is assembled with a second molecule (a coformer) via non-covalent interactions.

The design of cocrystals is guided by the principles of supramolecular chemistry, particularly the recognition and assembly of molecules through hydrogen bonding. nih.gov Polyphenols and other flavonoids are known to form robust supramolecular synthons, which are predictable patterns of intermolecular interactions. nih.gov The most competitive and commonly formed synthon in systems containing hydroxyl groups and nitrogen heterocycles is the O-H···N heterosynthon. nih.gov

For this compound, the primary hydrogen bond acceptors are the oxygen atoms of the carbonyl and the two methoxy (B1213986) groups. While it lacks strong hydrogen bond donors, it can effectively form multicomponent crystals with coformers that possess strong donor groups, such as carboxylic acids or amides. The most common method for preparing such cocrystals is the solvent evaporation technique. nih.gov

The selection of a suitable coformer is crucial. Molecules that are complementary in terms of hydrogen bond donors and acceptors are prime candidates. For example, coformers with carboxylic acid or amide functionalities would be expected to form strong hydrogen-bonded synthons with the carbonyl or methoxy groups of the chalcone.

The solid-state structure and crystal packing of chalcones are governed by a network of weak intermolecular interactions. fabad.org.tr Hydrogen bonds, even weak ones of the C-H···O type, play a dominant role in the crystallization and stability of organic solids. mdpi.com In many chalcone crystal structures, molecules are linked into dimers or chains via C-H···O interactions involving the carbonyl oxygen atom. nih.govresearchgate.net

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in molecular crystals, including chalcones. rsc.org Different polymorphs of the same compound can exhibit distinct physicochemical properties. The study of polymorphism in chalcones is aided by the fact that different crystal forms can sometimes be visually distinguished by color, a phenomenon known as crystallochromy. acs.orgucl.ac.uk

The structural flexibility of chalcones is a key contributor to polymorphism. Rotation around the single bonds of the propenone linker allows the molecule to adopt different conformations. rsc.org These different conformers can then pack in various ways in the crystal lattice, resulting in polymorphs. For example, the phenyl ring bonded to the carbonyl group can be twisted relative to the enone plane, leading to distinct molecular shapes that favor different packing arrangements. rsc.org

The formation of a specific polymorph can be highly dependent on crystallization conditions, such as the choice of solvent and even the crystallization vessel. acs.orgucl.ac.uk Intermolecular interactions, particularly hydrogen bonding, are critical in directing the assembly into a specific polymorphic form. In some cases, different polymorphs can crystallize simultaneously from the same solution, a phenomenon known as concomitant polymorphism. acs.orgucl.ac.uk Given the conformational flexibility inherent in the structure of this compound, it is a strong candidate for exhibiting polymorphism.

Structure Function Relationships and Mechanistic Insights

Correlating Molecular Architecture with Electronic and Optical Functionality

The electronic and optical properties of 1,3-Bis(4-methoxyphenyl)but-2-en-1-one are intrinsically linked to its molecular architecture. The presence of a conjugated system with electron-donating (methoxy) and electron-withdrawing (carbonyl) groups allows for intramolecular charge transfer, which is fundamental to its optical behavior. nih.gov The structural tunability of chalcones, by modifying substituents, allows for the fine-tuning of their optoelectronic properties. um.edu.my

Quantum chemical calculations, such as Density Functional Theory (DFT), have been employed to elucidate these relationships for this compound. researchgate.net These studies analyze the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energy gap between which is a critical parameter for assessing a material's charge transfer capabilities. um.edu.my A smaller energy gap generally indicates a material's suitability for efficient charge transfer, making it potentially valuable in optoelectronic applications. um.edu.my

For chalcones, the HOMO is typically localized on the cinnamoyl system, while the LUMO is distributed over the entire molecule. The electron-donating methoxy (B1213986) groups on the phenyl rings increase the energy of the HOMO, while the electron-withdrawing carbonyl group lowers the energy of the LUMO. This modulation of the frontier molecular orbitals directly impacts the HOMO-LUMO energy gap and, consequently, the electronic absorption and emission spectra. Studies on similar chalcones show that weak electron-donating groups, like a methoxyl group, are favorable for the quantum yield of fluorescence. nih.gov

Table 1: Calculated Electronic Properties of Chalcone (B49325) Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Nitro-substituted chalcone (Ch1) | -6.5267 | -3.3345 | 3.192 |

| Cyano-substituted chalcone (Ch2) | -6.4880 | -3.0518 | 3.436 |

This interactive table presents data from a computational study on substituted chalcones, illustrating how different functional groups influence the electronic properties. um.edu.my

Rational Design Principles for Modulating Chemical Reactivity and Selectivity

The chalcone scaffold is a versatile template for chemical synthesis, largely due to the reactivity of the α,β-unsaturated ketone moiety. researchgate.netijhmr.com This functional group makes chalcones susceptible to various reactions, including Michael additions and cycloadditions. ekb.egfabad.org.tr The principles of rational design can be applied to modulate this reactivity and achieve desired selectivity by strategically modifying the substituents on the aromatic rings.

Key principles for modulating reactivity include:

Electronic Effects : Introducing electron-donating groups (like the methoxy groups in the target compound) or electron-withdrawing groups on the aryl rings alters the electron density of the enone system. Electron-donating groups on the B-ring (the one not attached to the carbonyl) increase the nucleophilicity of the β-carbon, influencing its reactivity towards electrophiles. Conversely, electron-withdrawing groups make the β-carbon more electrophilic and susceptible to nucleophilic attack (Michael addition). jchemrev.comnih.gov

Steric Hindrance : The size and position of substituents can create steric hindrance, influencing the approach of reagents and thus controlling the stereoselectivity of reactions. For instance, bulky groups near the reactive enone center can direct incoming nucleophiles to a specific face of the molecule. um.edu.my

Functional Group Interplay : The presence of specific functional groups can be exploited to direct reactions. For example, a hydroxyl group can act as an internal nucleophile or be used to chelate to a catalyst, thereby influencing the outcome of a reaction. nih.gov

By applying these principles, derivatives of this compound can be designed to favor specific reaction pathways, leading to the synthesis of a wide array of heterocyclic compounds and other complex molecules. jchemrev.comeurjchem.com

Computational Approaches for Predicting Structure-Reactivity Correlations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the relationship between the structure of chalcones and their reactivity. researchgate.net These methods allow for the accurate calculation of molecular geometries, electronic structures, and spectral properties, which are often in good agreement with experimental data. researchgate.netniscpr.res.in

For this compound, DFT calculations using the B3LYP method with a 6-311++G** basis set have been performed to determine its ground-state geometry and vibrational frequencies. researchgate.net Such computational analyses provide deep insights into:

Frontier Molecular Orbitals (FMOs) : The energies and distributions of the HOMO and LUMO are calculated to predict the most likely sites for electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) : MEP maps visualize the electron density distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. clinicsearchonline.org For chalcones, the MEP typically shows a negative potential around the carbonyl oxygen atom, indicating its susceptibility to electrophilic attack. researchgate.net

Global Reactivity Descriptors : Parameters such as chemical hardness, softness, electronegativity, and electrophilicity index can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's stability and reactivity. nih.gov

Table 2: Theoretical Global Reactivity Descriptors

| Parameter | Definition | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Low value indicates high polarizability and chemical reactivity. |

| Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |

| Softness (σ) | 1/η | High value indicates high reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom to attract electrons. |

| Electrophilicity (ω) | μ2/2η (where μ ≈ -χ) | Measures the propensity to accept electrons. |

This interactive table outlines key reactivity descriptors derived from DFT calculations, which are used to evaluate and compare the chemical behavior of molecules. nih.gov

These computational approaches enable the in silico screening of various chalcone derivatives, allowing researchers to prioritize the synthesis of compounds with desired reactivity profiles, thus accelerating the discovery process. niscpr.res.in

Examination of Electronic and Structural Property Effects on Chemical Behavior

The chemical behavior of this compound is a direct consequence of its specific electronic and structural features.

Electronic Effects : The two para-methoxy groups are powerful electron-donating groups. Through resonance, they increase the electron density of the two phenyl rings and the conjugated π-system. This electronic enrichment has several consequences:

It influences the reactivity of the α,β-unsaturated carbonyl system. The increased electron density makes the double bond more susceptible to electrophilic attack.

The electron-donating nature of the methoxy groups impacts the properties of the carbonyl group, affecting its reactivity in condensation and addition reactions. researchgate.net

Structural Effects : The three-carbon α,β-unsaturated carbonyl bridge connects the two aryl rings, creating a largely planar conjugated system. jchemrev.com This planarity is crucial for the delocalization of π-electrons, which stabilizes the molecule and is essential for its optical properties. nih.gov

Conformation : The trans or (E) isomer is generally more thermodynamically stable than the cis (Z) isomer due to reduced steric interaction between the carbonyl group and the A-ring (the phenyl ring attached to the carbonyl). researchgate.net This conformational preference dictates the molecule's shape and how it interacts with other molecules or catalysts.

Reactivity of the Enone Moiety : The presence of the reactive α,β-unsaturated keto function is a defining characteristic of chalcones. It allows the molecule to undergo conjugate addition with nucleophiles, a key reaction in many synthetic pathways. jchemrev.com The specific electronic environment created by the two methoxyphenyl groups modulates the electrophilicity of the β-carbon, fine-tuning its reactivity in such additions.

Applications in Advanced Materials Science

Investigation as Components in Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are crucial for technologies like optical computing and communication. Organic molecules with extensive π-conjugated systems, donor-acceptor groups, and high polarizability are promising candidates for NLO applications.

While the broader class of chalcones (1,3-diaryl-2-propen-1-ones) has been a subject of interest for NLO properties, specific experimental or theoretical studies focused on 1,3-Bis(4-methoxyphenyl)but-2-en-1-one are not widely documented in scientific literature. Theoretical investigations, often using Density Functional Theory (DFT), are commonly employed to calculate NLO parameters like the first-order hyperpolarizability (β). For instance, a study on the related compound 1,3-bis(4-methoxyphenyl)prop-2-en-1-one involved quantum chemical calculations to understand its structure-property relationships. researchgate.net However, the additional methyl group in the butenone backbone of the subject compound would alter its molecular geometry and electronic distribution, necessitating a dedicated study to determine its specific NLO characteristics. The presence of the two methoxyphenyl groups (electron donors) and the carbonyl group (electron acceptor) connected by a conjugated system suggests that the molecule could possess NLO properties, but quantitative data from targeted research is currently lacking.

Exploration as Building Blocks for Charge Transport Materials, e.g., Hole-Transporting Materials (HTMs) in Optoelectronic Devices

Hole-Transporting Materials (HTMs) are essential components in optoelectronic devices such as perovskite solar cells and organic light-emitting diodes (OLEDs). The efficacy of HTMs is dependent on their molecular structure, which influences their hole mobility and energy levels.

Role as Precursors and Intermediates in Complex Organic Synthesis

The reactivity of this compound is primarily defined by its α,β-unsaturated ketone functional group, which serves as a versatile electrophile in various synthetic transformations.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are key biosynthetic precursors to the entire family of flavonoids. nih.govuomphysics.net The synthesis of flavonoids typically involves the intramolecular cyclization of a 2'-hydroxychalcone. mdpi.comnih.gov

It is important to note that this compound is not a chalcone (B49325) itself, due to the presence of a methyl group on the enone backbone (a butenone structure rather than a propenone). Consequently, it does not serve as a direct precursor for the synthesis of traditional flavonoids, as the established cyclization pathways require the specific 1,3-diarylpropenone skeleton. The synthesis of flavonoid analogs is fundamentally reliant on the chalcone framework. nih.govresearchgate.net

The most significant potential application of this compound in complex organic synthesis is its role as a synthon for generating novel heterocyclic compounds. The α,β-unsaturated ketone moiety is an excellent Michael acceptor and can react with a variety of binucleophiles to form five- and six-membered rings. This is a well-established synthetic route for a wide range of heterocyclic systems. nih.govresearchgate.netresearchgate.net

By reacting with different binucleophiles, this compound could potentially yield a variety of heterocyclic structures. For example:

Pyrazolines: Reaction with hydrazine (B178648) hydrate (B1144303) would be expected to yield a di-substituted pyrazoline.

Isoxazolines: Reaction with hydroxylamine (B1172632) could produce the corresponding isoxazoline (B3343090) derivative.

Pyrimidines: Condensation with urea (B33335) or thiourea (B124793) could lead to the formation of dihydropyrimidinone or dihydropyrimidinethione derivatives, respectively.

These reactions provide a pathway to novel heterocyclic systems bearing two methoxyphenyl groups and a methyl group, which could be of interest for medicinal chemistry and materials science.

Table of Potential Heterocyclic Syntheses

The following table illustrates the potential of this compound as a precursor for various heterocyclic systems based on the general reactivity of α,β-unsaturated ketones.

| Binucleophile Reagent | Resulting Heterocyclic Core | Potential Product Class |

| Hydrazine (NH₂NH₂) | Pyrazoline | 3,5-Bis(4-methoxyphenyl)-4-methyl-pyrazoline |

| Hydroxylamine (NH₂OH) | Isoxazoline | 3,5-Bis(4-methoxyphenyl)-4-methyl-isoxazoline |

| Urea (NH₂CONH₂) | Dihydropyrimidinone | 4,6-Bis(4-methoxyphenyl)-5-methyl-dihydropyrimidinone |

| Thiourea (NH₂CSNH₂) | Dihydropyrimidinethione | 4,6-Bis(4-methoxyphenyl)-5-methyl-dihydropyrimidinethione |

Q & A

Q. What are the established synthetic routes for 1,3-Bis(4-methoxyphenyl)but-2-en-1-one, and how do reaction parameters affect yield and purity?

The compound is typically synthesized via Claisen condensation between 4-methoxyacetophenone derivatives and aldehydes under basic conditions. For example, β-diketonate ligands like 1,3-Bis(4-methoxyphenyl)propane-1,3-dione are prepared by coupling 4-methoxyacetophenone with methyl 4-methoxybenzoate in the presence of NaH or KOH in DMF . Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Temperature : Reactions often proceed at 80–100°C to avoid side products.

- Base selection : Strong bases (e.g., NaH) improve coupling efficiency but require anhydrous conditions. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography ensures >98% purity .

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?

- X-ray crystallography : Resolves molecular geometry and intermolecular interactions. For example, C=O and methoxy groups influence planar packing, as seen in (1E,3E)-1,4-Bis(4-methoxyphenyl)buta-1,3-diene structures .

- NMR spectroscopy : and NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–3.9 ppm) .

- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 271.3) .

- Gas chromatography (GC) : Assesses purity (>98% by GC) .

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Lab coat, gloves, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during derivative characterization?

Discrepancies in NMR or IR data often arise from conformational flexibility or solvent effects. Strategies include:

- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict vibrational frequencies and chemical shifts for comparison .

- Crystallographic refinement : SHELX programs (e.g., SHELXL) resolve ambiguities in bond lengths/angles using high-resolution data .

- Cross-validation : Combine multiple techniques (e.g., XRD and Raman spectroscopy) to confirm structural assignments .

Q. What strategies optimize the compound’s use as a ligand in polynuclear lanthanoid clusters for magnetic studies?

- Functionalization : Introduce electron-withdrawing/donating groups (e.g., -NO, -OCH) to modulate ligand field strength .

- Reaction conditions : Use lanthanoid salts (e.g., La(NO)) in methanol/water under reflux to form hydroxo-bridged clusters .

- Magnetic characterization : SQUID magnetometry reveals single-molecule magnet (SMM) behavior via AC susceptibility measurements .

Q. How does the electronic structure influence photochemical reactivity in conjugated systems?

The α,β-unsaturated ketone moiety enables π-conjugation across the molecule, facilitating charge-transfer transitions. Methoxy groups donate electrons, stabilizing excited states and enhancing fluorescence quantum yields. UV-vis studies show absorption at ~350 nm (π→π*), with emission tunable via substituent modification .

Q. What role does computational modeling play in predicting supramolecular interactions?

Software like Mercury (CCDC) analyzes Hirshfeld surfaces to predict hydrogen bonding (e.g., C–H···O) and π-π stacking. For example, methoxy groups in this compound promote layered crystal packing, validated against experimental XRD data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.